(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine typically involves the cyclization of ortho-hydroxystilbenes into benzofurans. This process can be mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs metal-catalyzed cycloisomerization reactions. For instance, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans and isochromenes chemo- and regioselectively . Additionally, palladium nanoparticles can catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as (diacetoxyiodo)benzene are commonly used for oxidative cyclization.
Reduction: Reductive cyclization can be achieved using isocyanide-mediated and palladium-catalyzed reactions.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, which can exhibit a range of biological activities such as antimicrobial, antioxidant, and anticancer properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. Benzofuran compounds typically exert their effects by binding to enzymes or receptors, leading to various biochemical interactions . For example, some benzofuran derivatives have been found to inhibit enzymes involved in viral replication, making them potential antiviral agents .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo oxidative and reductive cyclization reactions makes it a valuable compound for the synthesis of complex benzofuran derivatives .
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
(NZ)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15- |
InChI Key |
HKJPUKFSRLNVKF-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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